

# 2-(2-Chlorophenyl)-1-phenylethan-1-ol molecular weight and formula

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## Compound of Interest

Compound Name:	2-(2-Chlorophenyl)-1-phenylethan-1-ol
CAS No.:	53774-32-6
Cat. No.:	B3270977

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## Technical Profile: 2-(2-Chlorophenyl)-1-phenylethan-1-ol

### Chemical Identity & Core Metrics

This compound is a diarylalkanol, specifically a 1,2-disubstituted ethane derivative. It serves as a structural scaffold in the synthesis of antihistamines, antifungal agents, and specific kinase inhibitors.

Metric	Specification
IUPAC Name	2-(2-Chlorophenyl)-1-phenylethan-1-ol
Common Synonyms	-(2-Chlorobenzyl)benzyl alcohol; 1-Phenyl-2-(o-chlorophenyl)ethanol
Molecular Formula	C <sub>14</sub> H <sub>13</sub> ClO
Molecular Weight	232.71 g/mol
CAS Registry Number	57479-60-4 (Ketone Precursor); Alcohol derivative is often custom synthesized.[1]
SMILES	<chem>OC(Cc1ccccc1Cl)c2ccccc2</chem>
InChIKey	Calculated:WRMNZCZEMHIOCP-UHFFFAOYSA-N (Analogous base structure)

## Physicochemical Properties

The introduction of the chlorine atom at the ortho position of the benzyl ring significantly alters the steric and electronic properties compared to the unsubstituted diphenylethanol.

- Physical State: Typically a white to off-white crystalline solid or viscous oil at room temperature.
- Melting Point: Predicted range 58–64 °C (based on structural analogs like 1,2-diphenylethanol).
- Solubility:
  - Insoluble: Water (< 0.1 mg/mL).[1]
  - Soluble: Dichloromethane, Methanol, DMSO, Ethyl Acetate.
- LogP (Predicted): 3.6 ± 0.4 (Highly lipophilic).
- pKa: ~14.5 (Secondary alcohol).

## Synthesis & Production Protocols

The synthesis of **2-(2-Chlorophenyl)-1-phenylethan-1-ol** is most efficiently achieved through two primary routes: Grignard Addition (Carbon-Carbon bond formation) or Ketone Reduction (Functional group transformation).

### Route A: Grignard Addition (Convergent Synthesis)

This method couples a benzylmagnesium halide with benzaldehyde.

Reagents:

- Substrate: Benzaldehyde (Electrophile).
- Reagent: 2-Chlorobenzylmagnesium chloride (Nucleophile).
- Solvent: Anhydrous THF or Diethyl Ether.

Protocol:

- Formation of Grignard: React 2-chlorobenzyl chloride with Mg turnings in dry THF to form 2-Cl-Ph-CH<sub>2</sub>-MgCl.
- Addition: Cool the Grignard solution to 0°C. Add Benzaldehyde dropwise.
- Quench: Stir for 2 hours, then quench with saturated NH<sub>4</sub>Cl.
- Purification: Extract with EtOAc, dry over MgSO<sub>4</sub>, and purify via silica gel chromatography (Hexane:EtOAc 8:2).

### Route B: Reduction of 2-(2-Chlorophenyl)-1-phenylethanone

This route uses the ketone precursor (CAS 57479-60-4) and is preferred for generating chiral derivatives via asymmetric reduction.

Reagents:

- Substrate: 2-(2-Chlorophenyl)-1-phenylethanone.[2]

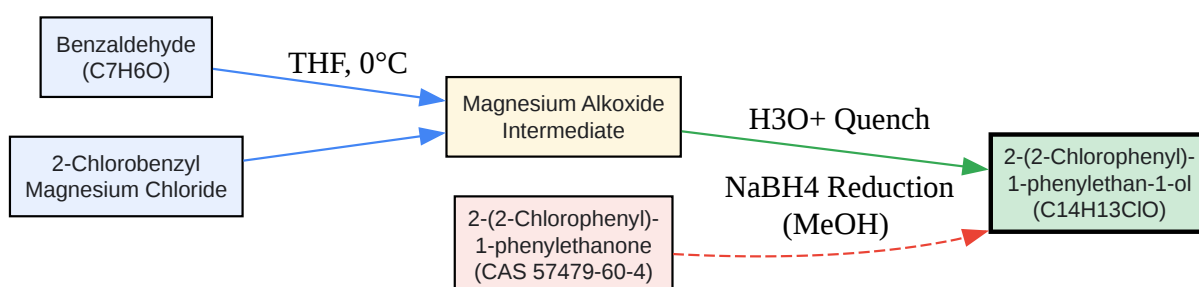
- Reductant: Sodium Borohydride (NaBH<sub>4</sub>) or chiral catalysts (e.g., Ru-TsDPEN).
- Solvent: Methanol/Ethanol.

Protocol:

- Dissolve the ketone (1.0 eq) in Methanol at 0°C.
- Add NaBH<sub>4</sub> (1.5 eq) in portions over 30 minutes.
- Monitor via TLC (Disappearance of ketone spot).
- Concentrate solvent, neutralize with dilute HCl, and extract.

## Visualized Reaction Pathway

The following diagram illustrates the retrosynthetic analysis and forward synthesis pathways.



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Figure 1: Convergent synthesis pathways via Grignard addition (Solid Blue) and Ketone Reduction (Dashed Red).

## Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these predicted spectral markers.

### <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

- δ 7.20–7.45 (m, 9H): Aromatic protons (Phenyl + 2-Chlorophenyl rings).

- $\delta$  4.95 (dd, 1H): Benzylic proton (-CHOH-). The chemical shift is characteristic of a proton adjacent to an OH and a phenyl ring.
- $\delta$  3.05 (dd, 1H) & 3.25 (dd, 1H): Diastereotopic methylene protons (-CH<sub>2</sub>-).
- $\delta$  2.10 (br s, 1H): Hydroxyl proton (-OH), exchangeable with D<sub>2</sub>O.

## Mass Spectrometry (ESI/GC-MS)

- Molecular Ion [M]<sup>+</sup>: 232/234 (3:1 ratio due to <sup>35</sup>Cl/<sup>37</sup>Cl isotopes).
- Base Peak: m/z 107 (Hydroxybenzyl cation) or m/z 125 (Chlorobenzyl cation) depending on fragmentation pathway.
- Loss of Water: m/z 214 [M-H<sub>2</sub>O]<sup>+</sup>.

## Pharmaceutical & Research Applications[3][4]

- Chiral Scaffolds: The C1 position is a stereocenter. Enantiopure forms (R or S) are used to probe binding pockets in GPCRs (e.g., Histamine H1 receptors) where the spatial arrangement of the two aromatic rings is critical for activity.
- Impurity Profiling: In the synthesis of drugs like Vilanterol or Clotrimazole analogs, this alcohol may appear as a degradation product or a side-reaction impurity (e.g., from incomplete oxidation or over-reduction).
- Metabolic Studies: Used as a reference standard to identify metabolites of 1,2-diarylethane drugs processed by Cytochrome P450 enzymes (typically via hydroxylation of the phenyl rings).

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Chlorobenzyl chloride. Retrieved from [\[Link\]](#)
- SpectraBase (2025). 2-(2-Chlorophenyl)-1-phenylethanol Spectral Data. Retrieved from [\[Link\]](#)

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